molecular formula C5H10ClF2NO B1431997 5,5-Difluoropiperidin-3-ol hydrochloride CAS No. 1803584-46-4

5,5-Difluoropiperidin-3-ol hydrochloride

Cat. No.: B1431997
CAS No.: 1803584-46-4
M. Wt: 173.59 g/mol
InChI Key: ORZOEWZVRCZMAK-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H10ClF2NO . It is a white solid that is commonly used in various scientific research applications. The compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a solvent and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,5-Difluoropiperidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for creating compounds with specific properties .

Biology: In biological research, the compound is used to study the effects of fluorinated molecules on biological systems. It can be used to investigate enzyme interactions, receptor binding, and other biochemical processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes, receptors, and other biomolecules in unique ways. These interactions can modulate biochemical pathways and produce specific effects, which are valuable for research and therapeutic applications .

Comparison with Similar Compounds

  • 5-Fluoropiperidin-3-ol hydrochloride
  • 5,5-Dichloropiperidin-3-ol hydrochloride
  • 5,5-Dibromopiperidin-3-ol hydrochloride

Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-ol hydrochloride is unique due to its specific fluorination pattern. The presence of two fluorine atoms at the 5-position of the piperidine ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,5-difluoropiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOEWZVRCZMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-46-4
Record name 5,5-difluoropiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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